Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)-
Description
Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)-, is a heterocyclic amine derivative featuring a pyridoindole core substituted with methyl groups at positions 1 and 4, and an acetamide moiety at position 2. This compound is structurally related to the mutagenic and carcinogenic heterocyclic amines (HCAs) formed during the cooking of protein-rich foods . Its acetate form, TRP-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate), is classified as a Group 2B carcinogen by the IARC due to its demonstrated carcinogenicity in rodents, inducing liver, colon, and mammary tumors . Key physicochemical properties include a melting point of 252–262°C and molecular formula C₁₅H₁₆N₄O·C₂H₄O₂ .
Properties
CAS No. |
83584-84-3 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(1,4-dimethyl-5H-pyrido[4,3-b]indol-3-yl)acetamide |
InChI |
InChI=1S/C15H15N3O/c1-8-14-13(9(2)16-15(8)17-10(3)19)11-6-4-5-7-12(11)18-14/h4-7,18H,1-3H3,(H,16,17,19) |
InChI Key |
YZIXJWKBIJOQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=C1NC(=O)C)C)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- typically involves the reaction of 1,4-dimethyl-5H-pyrido(4,3-b)indol-3-amine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .
Scientific Research Applications
Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or interfere with the replication of viral RNA, thereby exhibiting its antiviral properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Structural Comparison of Pyridoindole Derivatives
Key Observations :
- TRP-P-1 vs. TRP-P-2: TRP-P-1 differs from TRP-P-2 by an additional methyl group at position 4, which may enhance its carcinogenic potency .
Toxicological and Carcinogenic Profiles
Table 2: Toxicity and Carcinogenicity Data
Key Findings :
- TRP-P-1 exhibits a lower threshold for carcinogenicity (TDLo = 1539 mg/kg in rats) compared to other HCAs like 2-amino-3-methylimidazo[4,5-f]quinoline, which induces liver cancer in primates at similar doses .
- Mutagenicity: TRP-P-1’s DNA adduct formation aligns with the linear dose-response relationship observed in HCAs, where even low doses pose carcinogenic risks .
Mechanistic Differences
- Acetamide vs. Hydroxylamine Derivatives : Unlike hydroxylamine analogs (e.g., N-(1,4-dimethyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine ), TRP-P-1’s acetamide group may reduce direct DNA alkylation but still facilitates metabolic activation to reactive intermediates .
- Heterocyclic Core Impact: Thienopyrimidinone derivatives (e.g., compound 24 ) lack the pyridoindole core, resulting in divergent biological activities (e.g., antibacterial vs. carcinogenic) .
Biological Activity
Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- (CAS Number: 83584-84-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential based on available literature and empirical studies.
The molecular formula for Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- is C15H15N3O. It has a molecular weight of approximately 253.30 g/mol and exhibits a boiling point of 523.4°C at 760 mmHg . The compound is characterized by its pyridoindole structure, which is known for various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of pyridoindole compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain pyridoindole derivatives could inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest . The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt pathways.
Neuroprotective Effects
Acetamide derivatives have shown promising neuroprotective effects. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. For example, in vitro studies have shown that these compounds can significantly reduce cell death in PC12 cells exposed to neurotoxic agents .
Inhibition of Enzymatic Activity
The compound has also been investigated for its inhibitory effects on various enzymes. Specifically, it has been noted for its potential as a selective inhibitor of carbonic anhydrase II (CA II), which plays a critical role in maintaining acid-base balance in tissues. The IC50 values for related compounds suggest strong inhibition comparable to established inhibitors like acetazolamide .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyridoindole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.5 µM against MCF-7 breast cancer cells, indicating substantial anticancer activity .
Study 2: Neuroprotection
A study focused on neuroprotection demonstrated that Acetamide derivatives could significantly mitigate damage induced by sodium nitroprusside in neuronal cultures. The protective effect was attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate apoptotic pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O |
| Molecular Weight | 253.30 g/mol |
| Boiling Point | 523.4°C |
| Flash Point | 270.4°C |
| CAS Number | 83584-84-3 |
Q & A
Q. How can the structural identity of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- be confirmed experimentally?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- H-NMR and C-NMR to resolve the indole and pyridine ring systems, substituents (e.g., methyl groups), and acetamide linkage .
- High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula (e.g., observed vs. calculated ) .
- Melting Point Analysis to cross-reference with published values (e.g., 252–262°C for the acetate salt form) .
Q. What are the standard protocols for synthesizing this compound and its derivatives?
- Methodological Answer: Synthesis typically involves:
- Heterocyclic coupling reactions to assemble the pyridoindole core.
- Acetylation of the primary amine group using acetic anhydride or acetyl chloride under inert conditions .
- Purification via flash column chromatography and recrystallization (e.g., from ethyl acetate) to achieve >95% purity .
Q. What are the primary safety considerations when handling this compound in vitro?
- Methodological Answer:
- Carcinogenicity : Classified as a Group 2B carcinogen (IARC) due to hepatocarcinogenicity in rodent models .
- Toxicity Data :
| Species | Route | TDLo (mg/kg) | Effect | Reference |
|---|---|---|---|---|
| Rat | Oral | 1539 | Carcinogenic | |
| Mouse | Oral | 11,000 | Carcinogenic |
- Handling : Use PPE, fume hoods, and adhere to waste disposal protocols for mutagenic/carcinogenic agents .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported carcinogenic potencies across studies?
- Methodological Answer: Contradictions may arise from:
- Metabolic Activation : Differences in cytochrome P450 isoforms (e.g., CYP1A2) used for pro-carcinogen activation .
- Experimental Models : Compare in vitro (e.g., Ames test with S9 metabolic fraction) vs. in vivo (rodent bioassays) results .
- Dosage Regimens : Adjust for species-specific pharmacokinetics (e.g., oral vs. intraperitoneal administration) .
Q. What mechanistic insights explain the role of reactive oxygen species (ROS) in this compound’s carcinogenicity?
- Methodological Answer:
- ROS Generation : Trp-P-1 (parent amine) induces ROS via CYP450-mediated metabolism, leading to DNA adducts (e.g., 8-oxo-dG) and oxidative stress .
- Assays :
- DCFH-DA staining to quantify intracellular ROS in cell lines (e.g., HaCaT keratinocytes) .
- Comet Assay to measure DNA strand breaks under ROS inhibition (e.g., using N-acetylcysteine) .
Q. How do structural modifications (e.g., halogenation) influence the compound’s bioactivity?
- Methodological Answer:
- SAR Studies : Introduce substituents (e.g., Cl, NO) to the indole/pyridine rings and assess:
- Binding Affinity : Molecular docking with Bcl-2/Mcl-1 proteins (if applicable) .
- Cytotoxicity : MTT/Proliferation assays in cancer cell lines .
- Example : Derivatives with 4-chlorophenyl groups show enhanced stability but reduced solubility .
Q. What in vitro and in vivo models are optimal for studying its metabolic fate?
- Methodological Answer:
- In Vitro :
- Hepatocyte Co-cultures with S9 fraction to mimic hepatic metabolism .
- LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
- In Vivo :
- Rodent Models : Use transgenic mice (e.g., CYP1A2 knockouts) to isolate metabolic pathways .
Data Contradiction Analysis
Q. Why do mutagenicity assays (Ames test) yield variable results for this compound?
- Methodological Answer: Variability arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
